molecular formula C10H16O2 B12517565 (5E)-Dec-5-ene-2,9-dione

(5E)-Dec-5-ene-2,9-dione

Katalognummer: B12517565
Molekulargewicht: 168.23 g/mol
InChI-Schlüssel: DKZLZTWKWHDCAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5E)-Dec-5-ene-2,9-dione is an organic compound characterized by a ten-carbon chain with a double bond at the fifth position and ketone groups at the second and ninth positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-Dec-5-ene-2,9-dione can be achieved through several methods. One common approach involves the aldol condensation of pentanal with acetone, followed by a dehydration step to form the double bond. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as zeolites or metal oxides may be employed to enhance the efficiency of the reaction. The product is then purified through distillation or recrystallization techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The ketone groups in this compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the oxygen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(5E)-Dec-5-ene-2,9-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving ketone groups.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the development of anti-inflammatory or anticancer agents.

    Industry: this compound is used in the production of polymers and other materials with specific properties, such as enhanced thermal stability or mechanical strength.

Wirkmechanismus

The mechanism of action of (5E)-Dec-5-ene-2,9-dione involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. In biological systems, it may interact with enzymes or other proteins, influencing their activity and leading to specific biochemical outcomes.

Vergleich Mit ähnlichen Verbindungen

    (5Z)-Dec-5-ene-2,9-dione: This isomer differs in the configuration of the double bond, which can lead to different reactivity and properties.

    Decane-2,9-dione: Lacks the double bond, resulting in different chemical behavior and applications.

    (5E)-Dec-5-ene-2,9-diol:

Uniqueness: (5E)-Dec-5-ene-2,9-dione is unique due to its combination of a double bond and two ketone groups, which provides a versatile platform for various chemical reactions and applications. Its structure allows for selective modifications, making it a valuable compound in both research and industrial contexts.

Eigenschaften

Molekularformel

C10H16O2

Molekulargewicht

168.23 g/mol

IUPAC-Name

dec-5-ene-2,9-dione

InChI

InChI=1S/C10H16O2/c1-9(11)7-5-3-4-6-8-10(2)12/h3-4H,5-8H2,1-2H3

InChI-Schlüssel

DKZLZTWKWHDCAM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCC=CCCC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.